Gentamicin B

描述

Synthesis Analysis

The biosynthetic pathway to Gentamicin B has been a subject of research for decades. Recent studies have identified three hidden pathways to this compound production via seven previously unknown intermediates in Micromonospora echinospora . The narrow substrate specificity of a key glycosyltransferase and the C6’-amination enzymes, in combination with the weak and unsynchronized gene expression of the 2’-deamination enzymes, limits this compound production in M. echinospora .

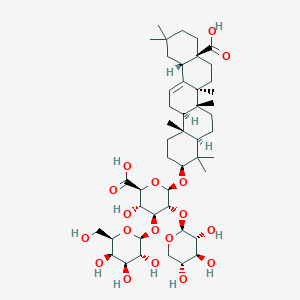

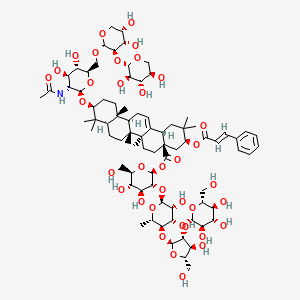

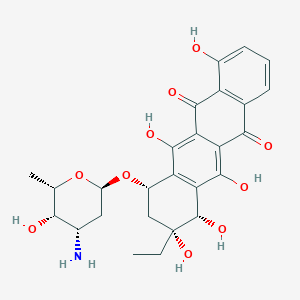

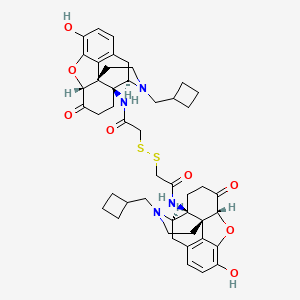

Molecular Structure Analysis

The structure of this compound resembles that of both Gentamicin C and Kanamycin A . Unlike most 2-DOS-containing aminoglycosides, Kanamycin A contains a hydroxy group at C 2ʹ; this compound shares this unique structure with Kanamycin A .

Chemical Reactions Analysis

This compound undergoes various chemical reactions during its biosynthesis. The narrow substrate specificity of a key glycosyltransferase and the C6’-amination enzymes, in combination with the weak and unsynchronized gene expression of the 2’-deamination enzymes, limits this compound production . A study also reported the recovery of Gentamicin from biological and pharmaceutical samples to be more than 95-98% after spiking the drug .

科学研究应用

肾小管细胞毒性的机制

庆大霉素及其变体庆大霉素B以其肾毒性效应而闻名。Quirós等人(2011年)的研究深入探讨了庆大霉素引起的肾小管细胞毒性。这种毒性范围从上皮细胞刷状缘的丧失到肾小管坏死。细胞毒性是由相互关联的作用引起的,包括药物在上皮肾小管细胞中的积累以及对线粒体的影响,导致凋亡和其他细胞损伤(Quirós等人,2011年)。

抗假单胞菌感染的抗菌效果

庆大霉素的抗菌效果,特别是对假单胞菌感染的效果,已通过先进的配方得到增强。Abdelghany等人(2012年)开发了一种使用聚(乳酸-羟基乙酸)(PLGA)纳米颗粒的控释配方,与自由药物给药相比,在体外和体内模型中展现出改善的抗菌效果(Abdelghany et al., 2012)。

药物-核糖体相互作用

庆大霉素,包括庆大霉素B,的分子作用涉及其与核糖体的相互作用。Vaiana和Sanbonmatsu(2009年)利用分子模拟研究了庆大霉素的热力学及其与核糖体解码位点的相互作用。这项研究提供了有关抗生素在分子水平上作用机制的见解(Vaiana & Sanbonmatsu, 2009)。

在刺果微单孢菌中庆大霉素B的生产

Ni等人(2016年)探索了庆大霉素B的生物合成,他们在刺果微单孢菌中构建了一条新颖的生物合成途径。这条途径使庆大霉素B的产量提高,为次生代谢产物的生物合成提供了见解(Ni et al., 2016)。

细菌共生体降解庆大霉素

Liu等人(2017年)研究了细菌共生体对庆大霉素的生物降解,重点关注庆大霉素在环境中的去除。这项研究对于理解庆大霉素及庆大霉素B的环境影响和降解过程具有重要意义(Liu et al., 2017)。

庆大霉素对癌细胞生长的影响

庆大霉素,包括庆大霉素B,已被研究其对癌细胞的影响。Codini等人(2015年)研究了庆大霉素对非霍奇金T细胞人淋巴母细胞瘤生长的影响,揭示了庆大霉素可以抑制癌细胞生长。这种新颖的应用暗示了庆大霉素在肿瘤学中的潜在治疗作用(Codini et al., 2015)。

庆大霉素B1的抗真菌活性

庆大霉素B1,庆大霉素B的一种变体,对系统性植物真菌病表现出强大的抗真菌活性。Banfalvi(2020年)强调了其对各种真菌病原体的有效性,暗示了其在治疗植物疾病中的潜在用途(Banfalvi, 2020)。

作用机制

安全和危害

Gentamicin B can cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Gentamicin B is a valuable starting material for the preparation of the semisynthetic aminoglycoside antibiotic Isepamicin . Future research may focus on optimizing the biosynthetic pathways of this compound to increase its production. Additionally, the development of new aminoglycosides from nature for drug discovery is a potential future direction . In clinical practice, this compound may continue to play a role in the management of life-threatening and multidrug-resistant infections, particularly when used in combination therapy .

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRAMPXHWHSKQB-GGEUKFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |

| Record name | Betamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101043341 | |

| Record name | Betamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36889-15-3 | |

| Record name | Gentamicin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。